Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and an ethyl ester group in its structure enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification. One common method includes the use of 2-fluoroacetophenone and 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core, which is then esterified with ethanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the imidazo[1,2-a]pyridine core facilitates its interaction with biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine-3-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylate: Lacks the methyl group, affecting its reactivity and applications.
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: Lacks the fluorine atom, leading to variations in its chemical behavior.
Uniqueness: Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both a fluorine atom and an ethyl ester group, which enhance its chemical stability, reactivity, and biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11FN2O2 |
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Molecular Weight |
222.22 g/mol |
IUPAC Name |
ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11FN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
DBHXMMZKORQPNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)F)C |
Origin of Product |
United States |
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